(1R)-1-Cyclopropylprop-2-yn-1-ol
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Overview
Description
(1R)-1-Cyclopropylprop-2-yn-1-ol: is an organic compound characterized by the presence of a cyclopropyl group attached to a propynyl alcohol This compound is notable for its unique structural features, which include a cyclopropyl ring and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Alkyne Formation: The next step involves the introduction of the propynyl group. This can be accomplished through the reaction of a suitable alkyne precursor, such as propargyl bromide, with a base like sodium amide (NaNH2) to form the terminal alkyne.
Alcohol Formation: The final step involves the reduction of the alkyne to form the alcohol group. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-Cyclopropylprop-2-yn-1-ol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Saturated alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: (1R)-1-Cyclopropylprop-2-yn-1-ol is used as a building block in organic synthesis. Its unique structural features make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl and alkyne groups. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-Cyclopropylprop-2-yn-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its cyclopropyl and alkyne groups. These interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces. The compound’s reactivity can lead to the formation of reactive intermediates, which can further interact with biological or chemical targets.
Comparison with Similar Compounds
(1R)-1-Cyclopropylprop-2-yn-1-amine: Similar structure with an amine group instead of an alcohol group.
(1R)-1-Cyclopropylprop-2-yn-1-thiol: Similar structure with a thiol group instead of an alcohol group.
(1R)-1-Cyclopropylprop-2-yn-1-ether: Similar structure with an ether group instead of an alcohol group.
Uniqueness: (1R)-1-Cyclopropylprop-2-yn-1-ol is unique due to the presence of both a cyclopropyl group and a terminal alkyne group attached to an alcohol
Properties
IUPAC Name |
(1R)-1-cyclopropylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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